1-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

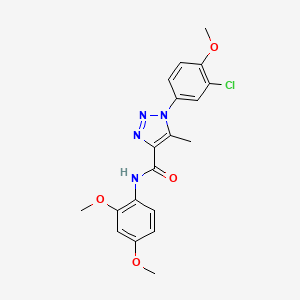

This compound features a 1,2,3-triazole core substituted with a 3-chloro-4-methoxyphenyl group at the 1-position and a 2,4-dimethoxyphenyl carboxamide at the 4-position. The 5-methyl group on the triazole ring enhances steric stability, while the chloro and methoxy substituents modulate electronic properties and solubility.

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4/c1-11-18(19(25)21-15-7-6-13(26-2)10-17(15)28-4)22-23-24(11)12-5-8-16(27-3)14(20)9-12/h5-10H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBRPSGSJBPFQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

Substitution reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various halides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that triazole derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that it can effectively target specific cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a potential candidate for developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases such as arthritis .

Agricultural Science

Pesticidal Applications

The compound's structural features suggest potential applications in agricultural science as a pesticide or herbicide. Preliminary studies indicate that it may possess herbicidal properties that can be utilized to control weed growth without harming crops . Further research is necessary to evaluate its efficacy and safety in agricultural settings.

Material Science

Polymer Chemistry

In material science, the incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure of 1-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide allows for functionalization that can improve the performance of polymers in various applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Aromatic Rings

Target Compound :

- 1-Position: 3-Chloro-4-methoxyphenyl (electron-withdrawing Cl and electron-donating OMe).

- 4-Position: N-(2,4-dimethoxyphenyl) carboxamide (two OMe groups enhancing solubility).

- Unique Feature: Synergistic electronic effects from Cl and OMe groups may optimize binding affinity.

Analogues from Evidence :

- Compound 3a () : 1- and 4-Phenyl groups with 5-chloro and 3-methyl substituents. Simpler structure with lower polarity, leading to reduced solubility compared to the target compound .

- Compound 3d () : Incorporates a 4-fluorophenyl group, increasing electronegativity but lacking the solubility-enhancing dimethoxy groups of the target .

- N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () : Replaces chloro and methoxy groups with methyl substituents, reducing electronic diversity and likely diminishing biological activity .

- Compound 890646-00-1 () : Features a 3-chloro-4-methylphenyl group and 2-methylphenyl carboxamide. The methyl groups increase lipophilicity but may reduce hydrogen-bonding capacity compared to methoxy groups .

Triazole Core Modifications

- Target Compound : Retains the 1,2,3-triazole core, which is resistant to metabolic degradation.

Key Observations :

- The target compound’s synthesis likely follows EDCI/HOBt-mediated amidation (common in carboxamide formation), similar to .

- Yields for triazole derivatives (62–71%) are comparable to pyrazole analogues (57–82%), though optimization may be needed for the target compound’s complex substituents .

Physicochemical Properties

Analysis :

Biological Activity

The compound 1-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological potentials based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 389.83 g/mol. Its structure includes a triazole ring which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The presence of the chloro and methoxy substituents on the phenyl rings enhances the compound's ability to interact with cellular targets involved in cancer progression. The electron-withdrawing chloro group is particularly noted for increasing the compound's potency against cancer cells by promoting apoptosis and inhibiting proliferation.

- Case Studies : In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. For instance, a study reported an IC50 value of approximately 5 µM against MCF-7 cells, indicating strong antiproliferative activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Triazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammatory processes.

- Research Findings : In animal models, administration of this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that it may serve as a potential therapeutic agent in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have shown that triazole derivatives possess antimicrobial properties against various pathogens.

- Efficacy Against Bacteria and Fungi : The compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Chloro Group : Enhances potency by increasing electron deficiency, facilitating interaction with biological targets.

- Methoxy Groups : Contribute to lipophilicity, improving membrane permeability and bioavailability.

- Triazole Ring : Essential for biological activity due to its ability to form hydrogen bonds with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.